MCF-7 Breast Cancer Cell Antiproliferative Potency and Cytotoxicity: 4-HPROG vs. Parent 4-HPR
In a direct comparative study, the glucuronide conjugate 4-HPROG demonstrated significantly greater antiproliferative potency and markedly lower cytotoxicity than equimolar concentrations of the parent compound 4-HPR in MCF-7 human breast carcinoma cells [1]. At 10⁻⁶ M, 4-HPROG achieved 40% growth inhibition versus approximately 25% for 4-HPR. At 10⁻⁵ M, 4-HPROG-treated cultures retained 77% cell viability with 65% of cells capable of resuming growth upon drug removal, whereas 4-HPR at the same concentration reduced viability to 49% with only 15% of cells resuming growth [1]. This dual advantage—greater potency at lower concentration and substantially lower cytotoxicity at higher concentration—translates to a widened therapeutic window that is not achievable with the parent retinoid.
| Evidence Dimension | Growth inhibition at 10⁻⁶ M (MCF-7 human breast carcinoma cells) |
|---|---|
| Target Compound Data | 4-HPROG: ~40% growth inhibition |
| Comparator Or Baseline | 4-HPR (fenretinide): ~25% growth inhibition |
| Quantified Difference | 1.6-fold greater growth inhibition at equimolar concentration |
| Conditions | MCF-7 human breast carcinoma cells in vitro; equimolar concentrations; growth inhibition assay (Bhatnagar et al., 1991) |
Why This Matters
Investigators selecting a retinoid for MCF-7-based breast cancer studies can achieve superior antiproliferative effect with reduced confounding cytotoxicity using 4-HPROG rather than 4-HPR at matched concentrations.
- [1] Bhatnagar R, Abou-Issa H, Curley RW Jr, Koolemans-Beynen A, Webb TE. Growth suppression of human breast carcinoma cells in culture by N-(4-hydroxyphenyl)retinamide and its glucuronide and through synergism with glucarate. Biochem Pharmacol. 1991;41(10):1471-1477. doi:10.1016/0006-2952(91)90563-K. PMID: 1826840. View Source
